molecular formula C28H33N3O4S2 B11063166 4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide

4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide

Cat. No.: B11063166
M. Wt: 539.7 g/mol
InChI Key: UYTNZMSGWOTRGT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with tert-butyl and benzimidazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-tert-butylphenylamine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H33N3O4S2

Molecular Weight

539.7 g/mol

IUPAC Name

4-tert-butyl-N-(4-tert-butylphenyl)sulfonyl-N-(1-methylbenzimidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C28H33N3O4S2/c1-27(2,3)20-12-16-22(17-13-20)36(32,33)31(26-29-24-10-8-9-11-25(24)30(26)7)37(34,35)23-18-14-21(15-19-23)28(4,5)6/h8-19H,1-7H3

InChI Key

UYTNZMSGWOTRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=NC3=CC=CC=C3N2C)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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